3-Chloro-2-phenylbenzaldehyde

Organic Synthesis Cross-Coupling Steric Effects

Sourcing a regiochemically pure, dual-handle biphenyl aldehyde often leads to isomer mixtures that derail cross-coupling or cyclocondensation yields. 3-Chloro-2-phenylbenzaldehyde eliminates this risk with a single, validated ortho-phenyl/meta-chloro architecture. - Enables sequential functionalization: aldehyde for [3+3] macrocyclization or N-terminal ligation, aryl-Cl for post-coupling diversification. - Confirmed 98% purity (HPLC) reduces side-product troubleshooting in ALDH3A1 inhibitor or insecticidal candidate libraries. - Bulk and research quantities supported; technical CoA and SDS provided with every shipment.

Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
Cat. No. B13246226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-phenylbenzaldehyde
Molecular FormulaC13H9ClO
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=C2Cl)C=O
InChIInChI=1S/C13H9ClO/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-9H
InChIKeyKVSYMRPDDBTUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-phenylbenzaldehyde (CAS 82617-38-7) – Strategic Procurement for Biphenyl Aldehyde Intermediates


3-Chloro-2-phenylbenzaldehyde (systematically 3-chloro-[1,1'-biphenyl]-2-carbaldehyde, CAS 82617-38-7) is a halogenated aromatic aldehyde with the molecular formula C13H9ClO and a molecular weight of 216.66 g/mol . It features a distinctive ortho-phenyl substitution and a meta-chloro substituent on the benzaldehyde core, classifying it as a functionalized biphenyl carboxaldehyde . This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the dual reactivity of its aldehyde group and the aryl chloride handle .

Substitution Pattern
ortho-Phenyl with meta-chloro on benzaldehyde core defines steric and electronic profile
Reactive Handles
Aldehyde for condensation and aryl chloride for cross-coupling enable sequential diversification
Pharmacophore Context
Biphenyl aldehyde scaffold supports ALDH3A1-targeting research probe design

Procurement Risk: Why Simple Chlorobenzaldehydes or Non-Halogenated Biphenyls Cannot Replace 3-Chloro-2-phenylbenzaldehyde


The unique juxtaposition of a chloro substituent and an ortho-phenyl group on the benzaldehyde ring creates a specific steric and electronic environment that cannot be replicated by isomers or simpler analogs . For instance, the positional isomer 3-chloro-4-phenylbenzaldehyde (CAS 57592-44-6) presents different steric hindrance around the aldehyde, leading to altered reactivity in condensation reactions, while the unsubstituted 2-phenylbenzaldehyde (CAS 1203-68-5) lacks the synthetic handle and lipophilicity modulation provided by the chlorine atom [1]. Direct substitution therefore risks compromising reaction yields, final product purity, or biological target engagement that depends on this precise molecular architecture.

Regioisomer reactivity

para-Phenyl isomer may shift steric hindrance, altering condensation kinetics and yields

Chlorine handle loss

Non-halogenated analog lacks aryl chloride, preventing late-stage cross-coupling diversification

Scaffold specificity

Simple benzaldehyde lacks the biphenyl core required for ALDH3A1 pharmacophore engagement

3-Chloro-2-phenylbenzaldehyde – Differential Evidence vs. Closest Analogs


Regiochemical Control: ortho-Phenyl vs. para-Phenyl Isomer Reactivity

The ortho-phenyl substitution in 3-chloro-2-phenylbenzaldehyde generates significant steric hindrance around the aldehyde carbon, which directly impacts the kinetics of nucleophilic addition and imine formation compared to the less hindered para-phenyl isomer (3-chloro-4-phenylbenzaldehyde, CAS 57592-44-6) . In a typical Schiff-base condensation with primary amines, ortho-substituted benzaldehydes can exhibit yields that are 10-30% lower or require longer reaction times under identical conditions [1]. This necessitates tailored synthetic protocols, making the ortho isomer non-fungible for established manufacturing processes.

Regiochemical Reactivity
Class-level inference
Yield shifts of 10–30% reported for ortho-substituted benzaldehydes due to steric hindrance near carbonyl
Regioisomer-specific synthesis review
Class-level inference; validate in target reaction
Organic Synthesis Cross-Coupling Steric Effects

Lipophilicity Modulation: LogP Elevation via Chloro Substitution

The introduction of a chlorine atom on the biphenyl scaffold significantly increases lipophilicity. The target compound 3-chloro-2-phenylbenzaldehyde has a predicted logP of approximately 3.8, based on data from the closely related 3-(2-chlorophenyl)benzaldehyde isomer (CAS 675596-30-2) [1]. In contrast, the non-chlorinated parent 2-phenylbenzaldehyde (CAS 1203-68-5) has a measured XlogP of 3.10-3.40 . This ~0.5 log unit increase corresponds to a roughly three-fold greater partition into organic phases, influencing compound solubility, membrane permeability, and downstream biological distribution.

Lipophilicity (LogP)
Supporting evidence
Predicted logP ≈ 3.8 vs. 3.10–3.40 for non-chlorinated analog; Δ +0.5 to +0.7
Supports lipophilicity modulation review
Predicted from isomer; confirm experimentally
Physicochemical Properties Lipophilicity Drug Design

Class-Level ALDH3A1 Inhibitory Potential of Biphenyl Aldehydes

Biphenyl-2-carboxaldehyde derivatives have been investigated as inhibitors of the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1), a target in cancer stem cell chemosensitization. While specific IC50 data for 3-chloro-2-phenylbenzaldehyde is not publicly available, structurally related biphenyl aldehydes in the US9328112 patent series demonstrate ALDH3A1 inhibitory activity, with certain congeners (e.g., CB29) achieving Ki values of 4.7 μM and IC50 values of 16 μM . The presence of a chloro substituent is known to modulate the electrophilicity of the aldehyde, potentially influencing enzyme active-site cysteine reactivity [1]. The selective chemical reactivity is distinct from non-biphenyl aldehydes like 3-chlorobenzaldehyde, which primarily act as substrates rather than potent inhibitors of ALDH3A1 [2].

ALDH3A1 Engagement
Class-level inference
Biphenyl aldehyde scaffold: class-level IC50 16–30 µM; 3-chlorobenzaldehyde acts as substrate, not inhibitor
Biphenyl pharmacophore engagement context
No direct IC50 for this compound; confirm in assay
Enzyme Inhibition ALDH3A1 Chemosensitization

Dual Reactive Handles for Sequential Functionalization

Unlike simple benzaldehydes or non-halogenated biphenyls, 3-chloro-2-phenylbenzaldehyde possesses two orthogonal reactive centers: an aldehyde group for condensation and a chlorine atom for metal-catalyzed cross-coupling. This allows for controlled, sequential functionalization without protecting-group manipulation. For example, 2-phenylbenzaldehyde (CAS 1203-68-5) lacks the chlorine handle, meaning any further diversification requires direct C-H activation or electrophilic substitution, which are less selective [1]. Similarly, 3-chlorobenzaldehyde (CAS 587-04-2) lacks the biphenyl core, limiting its utility in constructing extended π-conjugated systems . Specifically, early-stage aldehyde condensation (imine, hydrazone) can be followed by a late-stage Suzuki-Miyaura cross-coupling at the chlorine site, a sequential synthetic advantage lacking in non-halogenated analogs.

Orthogonal Reactivity
Supporting evidence
Two reactive handles: aldehyde for condensation and aryl chloride for cross-coupling; non-halogenated analogs carry only one
Sequential synthesis advantage
Cross-coupling conditions apply; verify orthogonality
Chemical Biology Bioconjugation Sequential Synthesis

Procurement-Driven Applications of 3-Chloro-2-phenylbenzaldehyde (CAS 82617-38-7)


Medicinal Chemistry: ALDH3A1-Targeting Probe Synthesis

Building on the class-level ALDH3A1 inhibitory activity of biphenyl aldehydes [1], 3-chloro-2-phenylbenzaldehyde serves as a key starting material for synthesizing focused libraries targeting this enzyme. The ortho-phenyl-chloro substitution pattern provides a sterically constrained pharmacophore that can occupy the substrate-binding pocket of ALDH3A1, a feature absent in simpler benzaldehyde derivatives.

Agrochemical Intermediate for Vapor-Active Insecticides

The insecticidal activity observed for related biphenyl aldehydes, such as biphenyl-3-carboxaldehyde (LC50 48 μg/cm2 against Aedes aegypti) [2], supports the use of 3-chloro-2-phenylbenzaldehyde as a synthetic intermediate. The enhanced lipophilicity from the chloro substituent (logP ≈ 3.8 versus 3.1 for non-chlorinated analog) may improve the vapor activity and cuticular penetration of final insecticidal candidates.

Organic Electronics: Building Block for Luminescent Macrocycles

The biphenyl dialdehyde scaffold is a proven precursor for [3+3] cyclocondensation reactions that yield inherently luminescent trianglimine macrocycles [3]. 3-Chloro-2-phenylbenzaldehyde, with its dual aldehyde and chlorine handles, enables a modular approach: initial macrocycle formation via the aldehyde, followed by post-cyclization cross-coupling at the chlorine site to fine-tune optoelectronic properties, a sequence not possible with non-halogenated 2-phenylbenzaldehyde.

Chemical Biology: Orthogonal Bioconjugation Linker

The dual functionality of aldehyde and aryl chloride makes this compound ideal for generating heterobifunctional linkers. The aldehyde can be used for site-specific N-terminal protein modification or oxime ligation, while the chlorine remains available for a subsequent palladium-catalyzed coupling to introduce a fluorescent tag or affinity handle [1]. This sequential bioconjugation strategy relies on the precise orthogonality that mono-functional biphenyl aldehydes cannot provide.

Application
Selection Property
Validation Focus
ALDH3A1-targeted library synthesis
Biphenyl aldehyde pharmacophore with chloro handle
ALDH3A1 enzyme assay and probe engagement
Vapor-active insecticide intermediate
Chloro-substituted lipophilic biphenyl scaffold
Insecticidal activity and cuticular penetration screening
Luminescent macrocycle precursor
Dual aldehyde and chloro handles for sequential diversification
Optoelectronic property tuning via post-cyclization cross-coupling
Heterobifunctional bioconjugation linker
Orthogonal aldehyde and aryl chloride reactivity
Site-specific conjugation and tag introduction efficiency
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